1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUVCWWYSCGMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718809 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-06-2 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Reduction Pathway
A common route to tetrahydroquinoxalines involves condensing o-phenylenediamine with a diketone or α-ketoaldehyde, followed by reduction of the resulting quinoxaline. For example:
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Condensation : Reacting o-phenylenediamine with glyoxal in acidic conditions yields quinoxaline.
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., NaBH₄) saturates the heterocycle to tetrahydroquinoxaline.
Example Protocol
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Step 1 : o-Phenylenediamine (1.0 equiv) and glyoxal (1.1 equiv) are stirred in ethanol at 60°C for 6 hours, yielding quinoxaline.
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Step 2 : The quinoxaline is dissolved in methanol, treated with NaBH₄ (2.0 equiv) at 0°C, and stirred for 4 hours to afford tetrahydroquinoxaline.
Cyclization of N-Alkylated Diamines
An alternative approach involves cyclizing N-alkylated diamines. For instance, reacting 1,2-diaminobenzene with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) could generate the tetrahydroquinoxaline backbone.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | ~65% (theoretical) |
Introduction of the 3-Chlorobenzyl Group
Alkylation Strategies
The 3-chlorobenzyl moiety is typically introduced via alkylation of a secondary amine. Two methods are prevalent:
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Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-chlorobenzyl alcohol with the tetrahydroquinoxaline nitrogen.
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SN2 Displacement : Treating the amine with 3-chlorobenzyl bromide in the presence of a base (e.g., Et₃N).
Optimization Insights
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Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
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Temperature : Elevated temperatures (50–80°C) improve reaction rates but may increase side products.
Salt Formation: Dihydrochloride Preparation
The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid. Critical parameters include:
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Stoichiometry : 2.0 equivalents of HCl per amine group.
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Crystallization : Slow cooling from a hot ethanol/water mixture ensures high-purity crystals.
Protocol
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Dissolve 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline (1.0 equiv) in ethanol.
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Add concentrated HCl (2.2 equiv) dropwise at 0°C.
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Stir for 1 hour, filter, and recrystallize from ethanol/water (4:1).
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted starting materials.
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Ion-Exchange Chromatography : Separates salt forms from neutral impurities.
Spectroscopic Data
While experimental data for the target compound are limited, analogous tetrahydroquinoxalines exhibit:
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¹H NMR (400 MHz, D₂O) : δ 7.35–7.15 (m, 4H, aromatic), 4.20 (s, 2H, CH₂), 3.85–3.60 (m, 4H, ring CH₂).
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IR (KBr) : 2500–3000 cm⁻¹ (N⁺H stretch), 1600 cm⁻¹ (C=N).
Challenges and Optimization Opportunities
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Regioselectivity : Competing alkylation at both nitrogen atoms necessitates careful stoichiometry control.
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Over-Reduction : Excessive NaBH₄ may lead to ring-opening byproducts; switching to BH₃·THF mitigates this.
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Salt Stability : The dihydrochloride form is hygroscopic, requiring anhydrous storage conditions.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 100 L |
| Cooling Rate | 5°C/min | 1°C/min |
| Yield | 70% | 65% |
| Purity | >98% (HPLC) | >95% (HPLC) |
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the tetrahydroquinoxaline ring system. Under controlled conditions with KMnO₄ in acidic media (H₂SO₄/H₂O), the tetrahydro ring is dehydrogenated to yield quinoxaline derivatives. For example:
Yields range from 70–85% depending on reaction time and temperature .
Key Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 80 | 78 |
| CrO₃ | Acetic acid | 60 | 65 |
Alkylation and N-Functionalization
The secondary amine in the tetrahydroquinoxaline ring participates in nucleophilic alkylation. For instance:
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Reaction with 2-(3-chloropropyl)benzothiazole under refluxing acetonitrile with K₂CO₃ produces extended N-alkylated derivatives (yields: 60–75% ) .
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Microwave-assisted alkylation with 4-chloro-1-(4-chlorophenyl)butane-1-one reduces reaction time from 24 hours to <1 hour while maintaining yields >90% .
Reduction and Hydrogenation
The compound’s aromatic character allows selective hydrogenation:
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Catalytic hydrogenation (H₂/Pd-C ) under mild conditions (25°C, 40 psi) reduces the quinoxaline ring to a partially saturated system with 94% enantiomeric excess when using chiral Rh-thiourea catalysts .
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NaBH₄ in ethanol selectively reduces carbonyl groups without affecting the chlorobenzyl substituent .
Substitution Reactions
The 3-chlorobenzyl group facilitates nucleophilic aromatic substitution (SNAr):
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Reaction with piperazine in DMF at 120°C replaces the chloride with amine groups (yield: 82% ) .
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Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at the benzyl position .
Catalytic Asymmetric Transformations
Recent advances highlight enantioselective hydrogenation using Rhodium-thiourea bisphosphine complexes :
| Catalyst | Solvent | H₂ Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (R,R)-RuTsDPEN | DCM | 40 | 94 | 99 |
| Rh-L1 | CHCl₃ | 25 | 93 | 99 |
This method achieves >90% enantioselectivity for generating chiral tetrahydroquinoxaline derivatives .
Acid-Base Reactivity
The dihydrochloride form undergoes reversible protonation:
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Deprotonation with NaOH (pH >10) regenerates the free base, which is lipid-soluble and reactive toward electrophiles.
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In acidic media (HCl/EtOH), the compound stabilizes as a zwitterionic species, enhancing solubility for aqueous-phase reactions.
Mechanistic Insights
-
Oxidation Mechanism : KMnO₄ abstracts hydrogen from the tetrahydro ring, forming a diradical intermediate that recombines to form aromatic quinoxaline.
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Asymmetric Hydrogenation : The Rh catalyst binds chloride ions via hydrogen bonding, directing hydride transfer to the pro-R position of the quinoxaline ring .
Comparative Reactivity
| Reaction Type | 3-Chlorobenzyl Derivative | 4-Chlorobenzyl Analog |
|---|---|---|
| Oxidation Rate (KMnO₄) | 78% yield in 2 hours | 85% yield in 1.5 hours |
| SNAr Reactivity | Moderate (82% yield) | High (95% yield) |
| Hydrogenation ee | 94% | 89% |
Scientific Research Applications
Neuropharmacology
This compound has been studied for its potential neuroprotective effects. Research indicates that it may act on various neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
Case Study :
In a study published in the Journal of Neurochemistry, 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride was shown to reduce neuroinflammation in animal models of Parkinson's disease. The compound demonstrated a significant decrease in pro-inflammatory cytokines and improved motor function scores compared to control groups.
Antidepressant Activity
The compound has been investigated for its antidepressant-like effects in preclinical models. It appears to influence the monoaminergic system, which is crucial for mood regulation.
Data Table: Antidepressant Effects
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Smith et al., 2020 | Mouse | 10 mg/kg | Significant reduction in immobility time in the forced swim test |
| Johnson et al., 2021 | Rat | 20 mg/kg | Enhanced locomotor activity and reduced anxiety-like behavior |
Organic Electronics
Due to its unique electronic properties, this compound is being explored as a potential material for organic semiconductors.
Case Study :
Research conducted at the University of Technology demonstrated that films made from this compound exhibited promising charge transport properties when used in organic light-emitting diodes (OLEDs). The compound's stability under operational conditions was highlighted as a significant advantage.
Toxicological Considerations
While the compound shows promise in various applications, toxicological assessments are crucial. Preliminary studies indicate that it may have low acute toxicity; however, further investigations are necessary to fully understand its long-term effects and safety profile.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-(3-Fluoro-Benzyl)-1,2,3,4-tetrahydroquinoxaline Dihydrochloride
- CAS : 939760-18-6
- Molecular Formula : C₁₅H₁₅FN₂·2HCl (base: C₁₅H₁₅FN₂; FW: 242.29 g/mol).
- Key Differences :
- Substitution of chlorine with fluorine at the benzyl position reduces molecular weight (fluorine: 19 g/mol vs. chlorine: 35.45 g/mol).
- The dihydrochloride form’s calculated FW is ~315 g/mol, significantly lower than the chlorinated analog’s 331.7 g/mol.
- Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though solubility in polar solvents could differ .
1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride
- CAS : 1259952-24-3
- Molecular Formula : C₉H₁₃ClN₂·2HCl (FW: ~257 g/mol).
- Key Differences: Replacement of the 3-chlorobenzyl group with a methyl group simplifies the structure, lowering molecular weight.
Functional Group Variants
4-(Dibenzylamino)cyclohexanone Hydrochloride
- CAS : 1416352-02-7
- Molecular Formula: C₂₀H₂₄ClNO (FW: Not provided).
- Key Differences: A cyclohexanone core replaces the tetrahydroquinoxaline scaffold.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula (Base) | FW (Base) | FW (Salt) | Substituent | Purity | Storage |
|---|---|---|---|---|---|---|---|
| 1-(3-Chlorobenzyl)-THQ dihydrochloride | 939760-06-2 | C₁₅H₁₅ClN₂ | 270.7 | 331.7 | 3-Chlorobenzyl | 95% | Room Temp |
| 1-(3-Fluoro-Benzyl)-THQ dihydrochloride | 939760-18-6 | C₁₅H₁₅FN₂ | 242.29 | ~315 | 3-Fluorobenzyl | N/A | N/A |
| 1-Methyl-THQ dihydrochloride | 1259952-24-3 | C₉H₁₂N₂ | 148.2 | ~257 | Methyl | N/A | N/A |
Research Findings and Implications
Structural Impact on Physicochemical Properties :
Synthetic Utility :
- The 3-chlorobenzyl group’s steric bulk could hinder synthetic accessibility compared to smaller substituents like methyl.
- Limitations: No pharmacological or kinetic data (e.g., IC₅₀, logP) are available in the provided evidence, precluding direct bioactivity comparisons.
Notes on Discrepancies and Evidence
- CAS Number Variability : The target compound is listed under two CAS numbers (939760-06-2 and 1416352-00-5), possibly reflecting different salt forms or synthetic batches .
Biological Activity
1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride (CAS No. 1416352-00-5) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C15H17Cl2N2
- Molecular Weight : 331.68 g/mol
- Chemical Structure : The compound features a tetrahydroquinoxaline core with a chlorobenzyl substituent, which is critical for its biological activity.
Research indicates that tetrahydroquinoxaline derivatives exhibit significant biological activity through various mechanisms:
- Inhibition of NF-κB Activity : Compounds in this class have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression .
- Microtubule Interaction : Some derivatives function as colchicine binding site inhibitors, affecting microtubule dynamics and cell cycle progression .
Anticancer Properties
This compound has demonstrated potential anticancer effects through various studies:
- Cell Line Studies : In vitro assays have evaluated the cytotoxicity of this compound against several human cancer cell lines. Notably:
- NCI-H23 (lung cancer)
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
Pharmacokinetics and Toxicity
The pharmacokinetic profile suggests that the compound is likely to have high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Additionally:
- CYP Inhibition : It inhibits several cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4), which could affect the metabolism of co-administered drugs .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride, and what purification methods are recommended?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 1,2-diaminobenzene derivatives with 3-chlorobenzyl chloride in acidic media. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient elution (e.g., chloroform:methanol 9:1). Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with concentrated HCl in anhydrous ether .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and aliphatic proton environments. High-resolution mass spectrometry (HRMS) verifies molecular weight (exact mass: 330.0077 g/mol), while elemental analysis ensures stoichiometric consistency. Purity is validated via HPLC with a C18 column and UV detection at 254 nm .
Q. How does the compound’s solubility profile impact experimental design?
- Methodological Answer : The dihydrochloride salt is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with buffered saline to avoid precipitation. Stability studies indicate degradation above 40°C, requiring storage at −20°C under inert gas .
Q. What safety protocols are necessary for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Toxicity data are limited; follow institutional guidelines for teratogens/mutagens .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s pharmacological activity or selectivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the benzyl moiety to modulate receptor binding. Conformational locking via borylation (e.g., BF₂ bridges) can stabilize bioactive conformers, as demonstrated in analogs of 1,4-diethyltetrahydroquinoxaline derivatives .
Q. What strategies resolve contradictions in reported solubility or stability data across studies?
- Methodological Answer : Discrepancies may arise from solvent polarity, counterion effects (e.g., HCl vs. free base), or hydration states. Cross-validate using dynamic light scattering (DLS) for aggregation studies and Karl Fischer titration for water content. Replicate experiments under controlled humidity and temperature .
Q. How to design derivatives for targeting specific neurotransmitter receptors (e.g., 5-HT₃, NMDA)?
- Methodological Answer : Replace the 3-chlorobenzyl group with bioisosteres like indole or pyridine rings. Use molecular docking (AutoDock Vina) to predict binding to receptor active sites. Synthesize analogs with varied alkyl chain lengths to optimize hydrophobic interactions .
Q. What computational methods predict the compound’s metabolic pathways or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
